4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
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Overview
Description
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a methyl group, and a piperidinyl group attached to a pyrimidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring One common method includes the reaction of 3-fluorophenylacetonitrile with an appropriate amine under acidic conditions to form the pyrimidine core
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the piperidinyl group contributes to the compound's stability and bioactivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one: Similar structure with a furan ring instead of pyrimidine.
Para-Fluorophenylpiperazine: Contains a piperazine ring and exhibits different biological activities.
Uniqueness: 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride stands out due to its unique combination of functional groups and its potential applications across various fields. Its stability, binding affinity, and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHGYWOMUUBMLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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